molecular formula C10H12O3 B2928759 Methyl 4-(1-hydroxyethyl)benzoate CAS No. 84851-56-9

Methyl 4-(1-hydroxyethyl)benzoate

Cat. No. B2928759
CAS RN: 84851-56-9
M. Wt: 180.203
InChI Key: KAXLTAULVFFCNL-UHFFFAOYSA-N
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Description

“Methyl 4-(1-hydroxyethyl)benzoate” is an intermediate used in the synthesis of phthalides and isocumarins that functions as synthons for a variety of natural compounds .


Synthesis Analysis

The synthesis of “Methyl 4-(1-hydroxyethyl)benzoate” involves the use of diethoxymethylane and iron (II) acetate in tetrahydrofuran at 65°C for 19 hours . It is also synthesized from methyl 4-acetylbenzoate .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(1-hydroxyethyl)benzoate” is C10H12O3 . The InChI code is 1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3 .


Chemical Reactions Analysis

“Methyl 4-(1-hydroxyethyl)benzoate” is used as an intermediate in the synthesis of phthalides and isocumarins .


Physical And Chemical Properties Analysis

“Methyl 4-(1-hydroxyethyl)benzoate” is a clear colorless to yellow viscous liquid . It has a molecular weight of 180.2 . The refractive index ranges from 1.5300 to 1.5360 at 20°C .

Scientific Research Applications

Crystal Growth Studies

Methyl 4-hydroxybenzoate, closely related to Methyl 4-(1-hydroxyethyl)benzoate, has been studied for its potential in crystal growth. Research by Vijayan et al. (2003) focused on growing bulk single crystals using a slow evaporation solution growth technique. These crystals were analyzed through various spectroscopic studies and mechanical testing, providing insights into their physical properties, which could have implications in material science and engineering (Vijayan et al., 2003).

Aromatic Acid Degradation

The degradation of aromatic acids like benzoate and methylbenzoate in Pseudomonas putida, a process closely related to the study of Methyl 4-(1-hydroxyethyl)benzoate, was explored by Cowles et al. (2000). This research provides valuable insights into the microbial degradation pathways and regulation of genes involved in this process, which can be crucial for understanding environmental biodegradation of aromatic compounds (Cowles et al., 2000).

Hydrolysis and Saponification Studies

Alemán et al. (1999) conducted a study on the hydrolysis and saponification of methyl benzoates, including derivatives similar to Methyl 4-(1-hydroxyethyl)benzoate. Their work, which involved high-temperature reactions in a green, solvent-free procedure, offers valuable data for the understanding of chemical reactions and processes that methyl benzoates undergo, which can be relevant in industrial chemistry and environmental science (Alemán et al., 1999).

Photophysical Properties

Research on the photophysical properties of compounds related to Methyl 4-(1-hydroxyethyl)benzoate has been conducted. For instance, Kim et al. (2021) synthesized and investigated the luminescence properties of similar methyl benzoate derivatives. Such studies are significant in the field of photophysics and materials science, where these properties can be applied in developing new materials for optical and electronic devices (Kim et al., 2021).

Catalytic Reactions

The use of Methyl 4-(1-hydroxyethyl)benzoate in catalytic reactions has been explored. Sato et al. (2004) examined the direct hydroxylation of methyl benzoate to methyl salicylate using a Pd membrane reactor, a study that sheds light on catalytic processes and could impact the field of catalysis and chemical engineering (Sato et al., 2004).

Enzymatic Studies

Research on enzymes involving compounds like Methyl 4-(1-hydroxyethyl)benzoate can provide insights into biochemical pathways. For example, Reddy and Vaidyanathan (1976) studied benzoate-4-hydroxylase, an enzyme that catalyzes the oxidation of benzoate and related compounds. Such studies are crucial in understanding enzymatic functions and applications in biotechnology and pharmaceuticals (Reddy & Vaidyanathan, 1976).

Synthesis and Characterization

The synthesis and characterization of derivatives of Methyl 4-(1-hydroxyethyl)benzoate have been a focus of several studies. For example, Hong-xiang (2012) synthesized Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for natural products with biological activities. Such research is vital in organic chemistry and pharmacology for the development of new compounds (Hong-xiang, 2012).

Safety And Hazards

“Methyl 4-(1-hydroxyethyl)benzoate” is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Relevant Papers There are several papers related to “Methyl 4-(1-hydroxyethyl)benzoate” available for further reading .

properties

IUPAC Name

methyl 4-(1-hydroxyethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXLTAULVFFCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-hydroxyethyl)benzoate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 4-acetylbenzoate (1.78 g, 10 mmol) in ethanol (100 mL) was added sodium borohydride (0.76 g, 20 mmol) in portions at 0° C. The mixture was stirred for 30 minutes and warmed to 20° C. Then the mixture was stirred at the same temperature for 12 hours. After that, the mixture was concentrated in vacuo to give methyl 4-(1-hydroxyethyl)benzoate (1.54 g, 85%).
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1.78 g
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0.76 g
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100 mL
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Synthesis routes and methods III

Procedure details

71.2 g (0.4 mol) of methyl 4-acetylbenzoate, 300 ml tetrahydrofuran and 100 ml of ethanol were supplied into a four-necked flask equipped with a stirrer and a thermometer. Then 7.6 g (0.2 mol) of sodium boron hydride was added at 15°-25° C. over a period of 3 hours. The mixture was maintained at the same temperature for 5 hours and the resulting reaction solution was poured into ice-water and extracted twice with 400 ml of ethyl acetate. The organic layer was concentrated under reduced pressure to obtain 71.0 g of methyl 4-(1-hydroxyethyl)benzoate (IIII-1) in a 98.6% yield.
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71.2 g
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300 mL
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100 mL
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7.6 g
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Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-Acetyl-benzoic acid methyl ester (5.0 g, 28.06 mmol) in MeOH (25 mL) at 0° C., was added sodium borohydride (NaBH4) (2.12 g, 56.12 mmol), the reaction mixture was stirred at rt for 3 h. The solvent was removed under reduced pressure, was diluted with H2O, the reaction mixture was extracted with ethyl acetate (150 mL), dried over Na2SO4 and concentrated under reduced pressure. The crude product was dried under vacuum for 3 h to afford 4-(1-hydroxy-ethyl)-benzoic acid methyl ester (4.9 g, 99%): 1H NMR (300 MHz, CDCl3): δ 8.0 (d, J=7.8 Hz, 2H), 7.47 (d, J=8.1 Hz, 2H), 5.20 (q, J=6.9 Hz, 1H), 3.91 (s, 3H), 2.02 (d, J=7.2, Hz, 3H). TLC conditions: Uniplate silica gel, 250 microns; mobile phase=ethyl acetate-hexanes (1:2); R1=0.5.
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5 g
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2.12 g
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25 mL
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Citations

For This Compound
32
Citations
M Inoki, F Akutsu, Y Kitayama… - Macromolecular …, 1996 - Wiley Online Library
Thermal reactions of alkali salts of 4‐(1‐bromoethyl)benzoic acid in bulk were investigated. These reactions were found to produce unexpectedly the graft copolymer, poly(4‐…
Number of citations: 3 onlinelibrary.wiley.com
RJ Rahaim Jr, RE Maleczka Jr - Organic letters, 2011 - ACS Publications
Catalytic Pd(OAc) 2 and polymethylhydrosiloxane (PMHS), in conjunction with aqueous KF, and a catalytic amount of an aromatic chloride, effects the chemo-, regio-, and …
Number of citations: 111 pubs.acs.org
T Coleman, SH Wong, MN Podgorski, JB Bruning… - ACS …, 2018 - ACS Publications
The cytochrome P450 enzymes execute a range of selective oxidative biotransformations across many biological systems. The bacterial enzyme CYP199A4 catalyzes the oxidative …
Number of citations: 23 pubs.acs.org
SB Ötvös, CO Kappe - ChemSusChem, 2020 - Wiley Online Library
Reductions of amides and esters are of critical importance in synthetic chemistry, and there are numerous protocols for executing these transformations employing traditional batch …
R Wang, Y Yue, J Qi, S Liu, A Song, S Zhuo, LB Xing - Journal of Catalysis, 2021 - Elsevier
A green, efficient, and high active catalytic system for the hydrogenation of ketones and aldehydes to produce corresponding alcohols under atmospheric-pressure H 2 gas and ambient …
Number of citations: 5 www.sciencedirect.com
S Doherty, JG Knight, T Backhouse, TST Tran… - Catalysis Science & …, 2022 - pubs.rsc.org
Impregnation of phosphine-decorated styrene-based polymer immobilized ionic liquid (PPh2-PIIL) with ruthenium(III) trichloride resulted in facile reduction of the ruthenium to afford Ru(II…
Number of citations: 7 pubs.rsc.org
M Hosoya, S Nishijima, N Kurose - Organic Process Research & …, 2020 - ACS Publications
This work presents a case study of process development using continuous flow synthesis. In developing a process for manufacturing drug substances in batch reactors, we …
Number of citations: 10 pubs.acs.org
G Amberchan, RA Snelling, E Moya… - The Journal of …, 2021 - ACS Publications
The binary hydride, diisobutylaluminum borohydride [(iBu) 2 AlBH 4 ], synthesized from diisobutylaluminum hydride (DIBAL) and borane dimethyl sulfide (BMS) has shown great …
Number of citations: 9 pubs.acs.org
J Chen, Z Wang, T Phuc, Z Xu, D Yang, Z Chen… - PLoS …, 2023 - journals.plos.org
Primary effusion lymphoma (PEL) caused by Kaposi sarcoma–associated herpesvirus (KSHV) is an aggressive malignancy with poor prognosis even under chemotherapy. Currently, …
Number of citations: 9 journals.plos.org
RK Sahoo, M Mahato, A Jana… - The Journal of Organic …, 2020 - ACS Publications
Three new dimeric bis-guanidinate zinc(II) alkyl, halide, and hydride complexes [LZnEt] 2 (1), [LZnI] 2 (2) and [LZnH] 2 (3) were prepared. Compound 3 was successfully employed for …
Number of citations: 32 pubs.acs.org

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